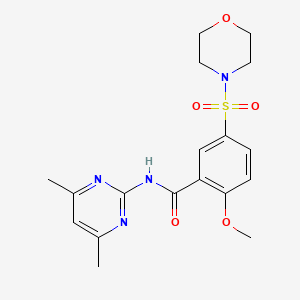
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups, a methoxy group, and a morpholinylsulfonyl group attached to a benzamide core
Activité Biologique
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-(morpholin-4-ylsulfonyl)benzamide, identified by its CAS number 940999-70-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with dimethyl groups, a methoxy group , and a morpholine sulfonyl moiety. Its molecular formula is C18H22N4O5S with a molecular weight of approximately 406.5 g/mol.
| Property | Value |
|---|---|
| CAS Number | 940999-70-2 |
| Molecular Formula | C18H22N4O5S |
| Molecular Weight | 406.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules , such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It may bind to receptors influencing cellular signaling pathways related to inflammation and cancer.
Anticancer Activity
Research indicates that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : Studies have shown IC50 values ranging from 1.2 µM to 5.3 µM against different cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.1 |
| HEK293 | 5.3 |
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties , particularly against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM . This suggests potential applications in treating bacterial infections.
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound exhibits antioxidant activity. It has been shown to reduce reactive oxygen species (ROS) levels in cells, although this effect is less pronounced compared to established antioxidants like N-acetyl-L-cysteine .
Study on Antiproliferative Effects
In a recent study published in MDPI, various derivatives of benzamide were synthesized and tested for their antiproliferative effects on cancer cell lines. Among these derivatives, the one closely related to this compound showed promising results with low IC50 values across multiple cancer types, indicating its potential as a lead compound for further development .
Antimicrobial Efficacy Evaluation
Another research effort focused on evaluating the antimicrobial efficacy of the compound against several bacterial strains. The results confirmed its effectiveness against E. faecalis, supporting the hypothesis that modifications in the chemical structure can enhance antibacterial properties .
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methoxy-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12-10-13(2)20-18(19-12)21-17(23)15-11-14(4-5-16(15)26-3)28(24,25)22-6-8-27-9-7-22/h4-5,10-11H,6-9H2,1-3H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOFPVLLZJCIBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














